BenchChemオンラインストアへようこそ!

4-(methylthio)-N-(4-(p-tolyl)thiazol-2-yl)benzamide

Glucokinase activation Structure-activity relationship Regioisomer differentiation

4-(Methylthio)-N-(4-(p-tolyl)thiazol-2-yl)benzamide (CAS 896349-53-4, molecular formula C₁₈H₁₆N₂OS₂, molecular weight 340.46 g/mol) is a synthetic small molecule belonging to the thiazol-2-yl benzamide class. This class is recognized in the MeSH database as glucokinase (GK) activators, with demonstrated antidiabetic potential via allosteric GK modulation.

Molecular Formula C18H16N2OS2
Molecular Weight 340.46
CAS No. 896349-53-4
Cat. No. B2876132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(methylthio)-N-(4-(p-tolyl)thiazol-2-yl)benzamide
CAS896349-53-4
Molecular FormulaC18H16N2OS2
Molecular Weight340.46
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)SC
InChIInChI=1S/C18H16N2OS2/c1-12-3-5-13(6-4-12)16-11-23-18(19-16)20-17(21)14-7-9-15(22-2)10-8-14/h3-11H,1-2H3,(H,19,20,21)
InChIKeyNPDCBGNRFRUSQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Methylthio)-N-(4-(p-tolyl)thiazol-2-yl)benzamide (CAS 896349-53-4): Structural Class & Procurement Baseline


4-(Methylthio)-N-(4-(p-tolyl)thiazol-2-yl)benzamide (CAS 896349-53-4, molecular formula C₁₈H₁₆N₂OS₂, molecular weight 340.46 g/mol) is a synthetic small molecule belonging to the thiazol-2-yl benzamide class . This class is recognized in the MeSH database as glucokinase (GK) activators, with demonstrated antidiabetic potential via allosteric GK modulation [1]. The compound incorporates a 4-(methylthio)benzamide core linked at the nitrogen to a 4-(p-tolyl)-substituted thiazole ring, distinguishing it from simple N-(thiazol-2-yl)benzamide analogs through dual aromatic substitution that may influence target binding affinity and physicochemical properties [2].

Why Generic Thiazole-Benzamide Analogs Cannot Substitute for CAS 896349-53-4 in GK Activator Research


Within the thiazol-2-yl benzamide family, minor structural perturbations produce substantial changes in glucokinase activation potency. Charaya et al. demonstrated that among eight synthesized analogs, GK activation fold varied from negligible to 1.83-fold over basal, with only four compounds (1, 2, 5, and 8) displaying meaningful activity (fold range 1.48–1.83) [1]. The specific substitution pattern—4-methylthio on the benzamide ring plus 4-(p-tolyl) on the thiazole—is absent from the published active series, meaning that generic substitution with unsubstituted N-(thiazol-2-yl)benzamide or 3-methylthio regioisomers cannot reproduce the structure-activity relationship (SAR) profile of CAS 896349-53-4. Furthermore, the methylthio group's position and the p-tolyl moiety critically modulate electron density and steric bulk at the allosteric GK binding site, parameters that directly govern activation efficacy and oral glucose tolerance test (OGTT) performance in vivo [1].

Quantitative Differentiation Evidence: CAS 896349-53-4 vs. Closest Thiazole-Benzamide Analogs


Regioisomeric Methylthio Position: 4-SMe vs. 3-SMe Substitution Impact on GK Activation Potential

The 4-(methylthio)benzamide scaffold of CAS 896349-53-4 places the electron-donating –SMe group para to the amide linkage, whereas the commercially available 3-(methylthio)-N-(thiazol-2-yl)benzamide (BenchChem catalog) positions the –SMe group meta . In the Charaya et al. GK activator series, the para-substituted benzamide derivatives (compounds bearing 4-substituents on the benzamide ring) were strongly represented among active hits (compounds 2 and 8), while meta-substituted variants were absent from the active compound list, suggesting that para-substitution geometry is a critical determinant of allosteric site complementarity [1]. No direct head-to-head assay data exist for these two regioisomers in the same experimental system.

Glucokinase activation Structure-activity relationship Regioisomer differentiation

Thiazole Ring Substitution: 4-(p-Tolyl) vs. Unsubstituted Thiazole in Binding Site Occupancy

CAS 896349-53-4 features a 4-(p-tolyl) group on the thiazole ring, providing additional hydrophobic surface area and potential π-stacking interactions within the GK allosteric pocket compared to the simplest N-(thiazol-2-yl)benzamide scaffold (e.g., N-(4-methylthiazol-2-yl)benzamide, CAS 37529-67-2) [1]. In silico docking studies by Charaya et al. indicate that aryl substituents at the thiazole 4-position engage in hydrophobic contacts with residues lining the allosteric site, contributing to the superior binding scores of compounds 2 and 8 relative to the unsubstituted reference [2]. No direct binding assay comparison between these two scaffolds is available.

Glucokinase allosteric site Thiazole substitution Molecular docking

Benzothiazole vs. Thiazole Core: Impact on GK Activation Selectivity Profile

A closely related commercially available analog, N-(benzo[d]thiazol-2-yl)-4-(methylthio)benzamide (CAS not specified, BenchChem catalog), replaces the thiazole ring with a benzothiazole core . The benzothiazole expansion adds a fused benzene ring that significantly increases molecular surface area and alters the hydrogen-bond acceptor profile of the heterocycle. The MeSH-designated GK activator class specifically encompasses thiazol-2-yl benzamides rather than benzothiazol-2-yl benzamides, and the Charaya et al. study exclusively employed the thiazole core for all active compounds [1]. No published data demonstrate that benzothiazole analogs retain GK activation activity equivalent to the thiazole series.

Benzothiazole vs. thiazole Heterocyclic core comparison Kinase selectivity

Recommended Application Scenarios for 4-(Methylthio)-N-(4-(p-tolyl)thiazol-2-yl)benzamide (CAS 896349-53-4)


Allosteric Glucokinase Activator SAR Probe in Type 2 Diabetes Drug Discovery

CAS 896349-53-4 serves as a structurally defined probe for exploring the SAR of para-substituted, 4-arylthiazole-bearing benzamide GK activators. Its 4-(methylthio)benzamide scaffold and 4-(p-tolyl)thiazole substitution pattern align with the active hits (compounds 2 and 8, activation fold 1.48–1.83) in the Charaya et al. series, making it suitable for comparative in vitro GK enzymatic assays and allosteric site docking studies [1]. Researchers can use this compound to benchmark the contribution of the 4-SMe group and p-tolyl moiety to GK activation potency relative to the published active series.

Negative Control or Comparator for Benzothiazole-Based Kinase Probe Development

Because CAS 896349-53-4 retains the thiazole core that is validated within the GK activator pharmacophore (MeSH C000626924), it can serve as a thiazole-control comparator when evaluating benzothiazole-core analogs (e.g., N-(benzo[d]thiazol-2-yl)-4-(methylthio)benzamide) in target engagement or selectivity panels [2]. Any differential activity between the thiazole and benzothiazole series can be attributed to the core heterocycle rather than the conserved 4-(methylthio)benzamide moiety.

Regioisomeric Selectivity Studies: 4-SMe vs. 3-SMe Benzamide Probes

The para-methylthio substitution of CAS 896349-53-4 contrasts with the meta-substituted 3-(methylthio)-N-(thiazol-2-yl)benzamide available from commercial suppliers . Paired testing of these regioisomers in identical GK activation assays or binding studies can isolate the positional effect of the –SMe group on allosteric site recognition, generating quantitative SAR data that is currently absent from the published literature.

In Vivo Antidiabetic Efficacy Screening in Oral Glucose Tolerance Test Models

The Charaya et al. study demonstrated that the most potent in vitro GK activators (compounds 2 and 8) also exhibited the highest antidiabetic activity in OGTT studies in rodent models [1]. CAS 896349-53-4, bearing structural features convergent with these active compounds, is a rational candidate for progression into in vivo OGTT screening, where its glucose-lowering efficacy can be quantitatively compared against the published active benchmark compounds.

Quote Request

Request a Quote for 4-(methylthio)-N-(4-(p-tolyl)thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.